molecular formula C15H29N3O8 B605874 Azido-PEG6-Acid CAS No. 361189-66-4

Azido-PEG6-Acid

Cat. No.: B605874
CAS No.: 361189-66-4
M. Wt: 379.41
InChI Key: KQYQHDQBMAJDRL-UHFFFAOYSA-N
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Description

Azido-PEG6-Acid is a water-soluble PEG linker that contains an azide and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

This compound has a molecular formula of C15H29N3O8 and a molecular weight of 379.4 g/mol . It contains an azide group (N3) and a terminal carboxylic acid .


Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

This compound is water-soluble . It has a molecular weight of 379.4 g/mol . It is stored at -20°C and is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

Bioconjugation and Protein Modification

  • Site-Specific PEGylation of Proteins : Azido-PEG6-Acid is used for the site-specific PEGylation of proteins. This method involves the incorporation of para-azidophenylalanine into proteins, using the azido group in a [3+2] cycloaddition reaction with an alkyne derivatized PEG reagent. This selective PEGylation is useful in creating therapeutic proteins (Deiters et al., 2004).

  • Synthesis of Azido-Terminated Heterobifunctional PEGs : New azido-terminated heterobifunctional PEG derivatives have been synthesized for conjugation with various ligands. These PEGs have primary amine and carboxyl end groups, enabling their use in 'click chemistry' for attaching different ligands (Hiki & Kataoka, 2007).

Cell Adhesion and Migration Studies

  • Dynamic Surface Coating for Cell Adhesion : Azido-PEG compounds are used to create cell-repellent substrates for spatially controlled dynamic cell adhesion. This technique has applications in tissue motility assays and patterned coculturing, demonstrating its versatility in cell biology research (van Dongen et al., 2013).

Drug Delivery Systems

  • Polymer-Based Nanoparticles for Antiviral Drug Delivery : Azido-PEG compounds are integral in the development of polymer-lipid based nanoparticles for enhanced drug delivery, as demonstrated in the creation of nanoparticles for antiviral drug zidovudine, improving its solubility and in vivo half-life (Joshy et al., 2017).

  • Sustained-Release Prodrug Formulation : Azido-PEG derivatives have been used in the synthesis of a sustained-release prodrug of zidovudine (AZT), showing potential for improved oral administration in clinical settings (Li et al., 2010).

Material Science and Polymer Chemistry

  • Functionalized Copolymers for Drug Conjugation : Azido-PEG compounds are utilized in the preparation of azido-carrying biodegradable polymers. These polymers have potential use in drug delivery, exemplified by their conjugation with anticancer drugs (Hu et al., 2013).

  • Synthesis of Acid-Degradable Hyperbranched Polymers : Azido-PEG derivatives are used to create hyperbranched polymers that are acid-degradable. This has applications in creating biocompatible materials like hydrogels for drug delivery and tissue engineering (Zou et al., 2016).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Azido-PEG6-Acid is used in research, particularly in the field of Click Chemistry . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The ease of generating 2′-azido RNA will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Biochemical Analysis

Biochemical Properties

Azido-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with enzymes and proteins that contain Alkyne groups, forming a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition reaction .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of these molecules, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction it undergoes results in the formation of a stable triazole linkage, which is a key step in the synthesis of PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a linker in the formation of PROTACs, its effects would likely be indirect and dependent on the properties of the specific PROTAC being synthesized .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its role as a linker in the formation of PROTACs

Subcellular Localization

As a linker in the formation of PROTACs, it is likely to be found wherever these molecules exert their effects

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYQHDQBMAJDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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